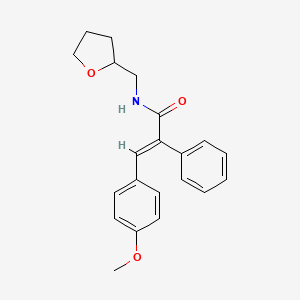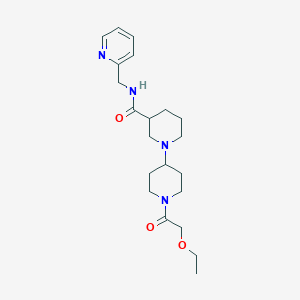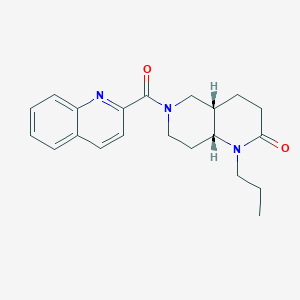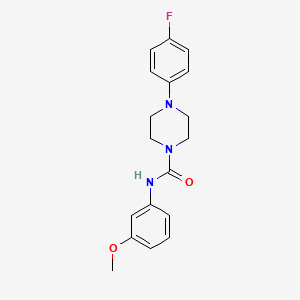
3-(4-methoxyphenyl)-2-phenyl-N-(tetrahydro-2-furanylmethyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenyl)-2-phenyl-N-(tetrahydro-2-furanylmethyl)acrylamide, also known as MPTA, is a chemical compound that has gained significant attention in scientific research. It is a member of the acrylamide family and has been used in various studies due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 3-(4-methoxyphenyl)-2-phenyl-N-(tetrahydro-2-furanylmethyl)acrylamide is not fully understood, but it is believed to act by inhibiting specific enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to bind to the androgen receptor, which plays a role in the development of prostate cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting COX-2 activity and to induce apoptosis in cancer cells. This compound has also been shown to inhibit the replication of the hepatitis C virus and to reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-methoxyphenyl)-2-phenyl-N-(tetrahydro-2-furanylmethyl)acrylamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its unique properties make it a valuable tool for drug development and organic synthesis. However, this compound has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several potential future directions for research on 3-(4-methoxyphenyl)-2-phenyl-N-(tetrahydro-2-furanylmethyl)acrylamide. One area of interest is the development of this compound-based drugs for the treatment of inflammation, cancer, and viral infections. Another potential direction is the use of this compound in metal-catalyzed reactions and organic synthesis. Further studies are also needed to fully understand the mechanism of action of this compound and its potential toxicity.
Métodos De Síntesis
The synthesis of 3-(4-methoxyphenyl)-2-phenyl-N-(tetrahydro-2-furanylmethyl)acrylamide involves the reaction of 4-methoxybenzaldehyde and acetophenone with tetrahydrofuran and acryloyl chloride in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
3-(4-methoxyphenyl)-2-phenyl-N-(tetrahydro-2-furanylmethyl)acrylamide has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development. This compound has also been used in the synthesis of various organic compounds and as a ligand in metal-catalyzed reactions.
Propiedades
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-24-18-11-9-16(10-12-18)14-20(17-6-3-2-4-7-17)21(23)22-15-19-8-5-13-25-19/h2-4,6-7,9-12,14,19H,5,8,13,15H2,1H3,(H,22,23)/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUHAJHAXLJFDF-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-[(4-{[(pyridin-4-ylmethyl)amino]sulfonyl}phenyl)thio]acetamide](/img/structure/B5344429.png)
![N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylurea](/img/structure/B5344436.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2-methylpyrimidine-5-carboxamide](/img/structure/B5344448.png)
![3-benzyl-5-[2-(2-methyl-3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5344460.png)


![N-(2,3-dimethylphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5344475.png)

![2-oxo-N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-1,3-oxazolidine-4-carboxamide](/img/structure/B5344501.png)
![5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5344509.png)
![1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5344526.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-fluorophenyl)urea](/img/structure/B5344531.png)

